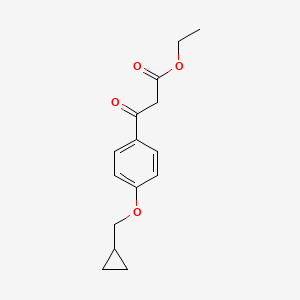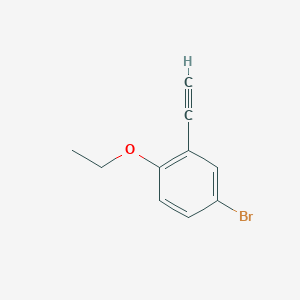![molecular formula C23H36N2O3 B13720494 (4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B13720494.png)
(4Ar,6as,7s,9bs)-N-(1-hydroxy-2-methyl-2-propanyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Finasteride 2-(2-Methylpropanol)amide is a metabolite of Finasteride, a well-known inhibitor of the enzyme 5α-reductase. This enzyme is responsible for converting testosterone into the more potent androgen, 5α-dihydrotestosterone (DHT). The compound has a molecular weight of 388.54 and is used primarily in research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Finasteride 2-(2-Methylpropanol)amide typically involves the reaction of Finasteride with 2-methylpropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of Finasteride 2-(2-Methylpropanol)amide follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the compound meets the required standards for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
Finasteride 2-(2-Methylpropanol)amide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions .
Wissenschaftliche Forschungsanwendungen
Finasteride 2-(2-Methylpropanol)amide has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material for analytical methods.
Biology: Studied for its effects on enzyme activity and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in conditions related to androgen levels.
Industry: Used in the development of new pharmaceuticals and as a standard in quality control processes
Wirkmechanismus
Finasteride 2-(2-Methylpropanol)amide acts as an inhibitor of the enzyme 5α-reductase. By inhibiting this enzyme, the compound prevents the conversion of testosterone into 5α-dihydrotestosterone (DHT). This reduction in DHT levels can have various physiological effects, particularly in tissues sensitive to androgen levels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dutasteride: Another 5α-reductase inhibitor, but with a broader range of enzyme inhibition.
Epristeride: Similar in function but differs in its chemical structure and specific enzyme targets.
Alfatradiol: Used primarily in dermatological applications for its effects on hair growth.
Uniqueness
Finasteride 2-(2-Methylpropanol)amide is unique due to its specific inhibition of 5α-reductase and its role as a metabolite of Finasteride. This specificity makes it particularly useful in research settings where precise enzyme inhibition is required .
Eigenschaften
Molekularformel |
C23H36N2O3 |
|---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
(1S,3bS,9aR,11aS)-N-(1-hydroxy-2-methylpropan-2-yl)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C23H36N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12,14-18,26H,5-9,11,13H2,1-4H3,(H,24,27)(H,25,28)/t14-,15?,16?,17+,18?,22-,23+/m0/s1 |
InChI-Schlüssel |
MFUJYZCMHDCXGQ-UDOHWUOLSA-N |
Isomerische SMILES |
C[C@]12CCC3[C@H](C1CC[C@@H]2C(=O)NC(C)(C)CO)CCC4[C@@]3(C=CC(=O)N4)C |
Kanonische SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)CO)CCC4C3(C=CC(=O)N4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


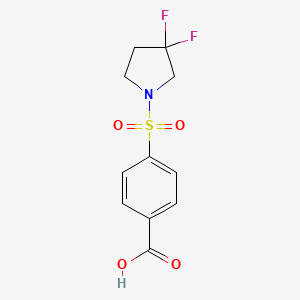
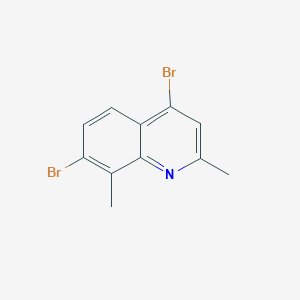
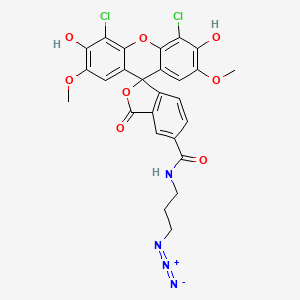
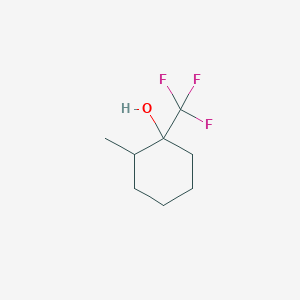
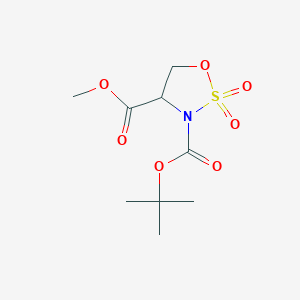
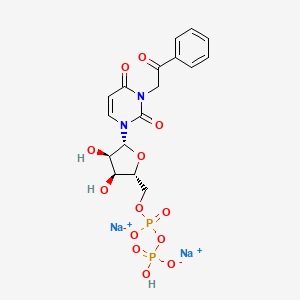
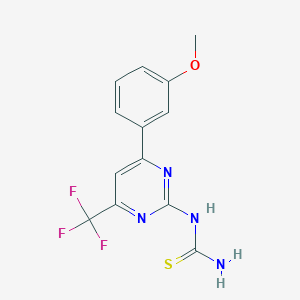
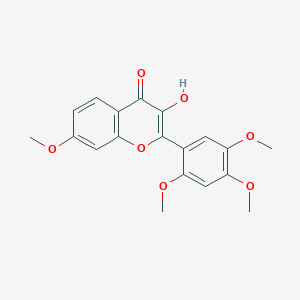
![2-Azabicyclo[2.2.1]heptan-6-one Hydrochloride](/img/structure/B13720465.png)

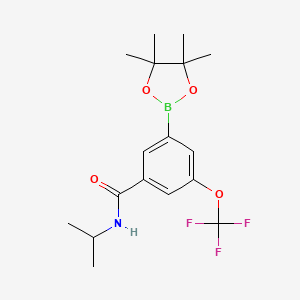
![5-[2-Ethoxy-5-(1-piperazinylsulfonyl)phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13720476.png)
